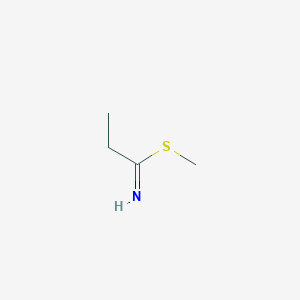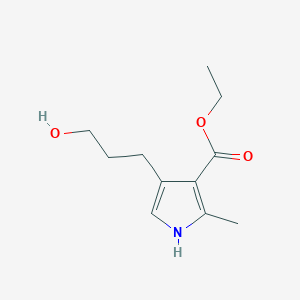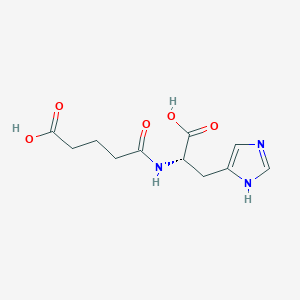![molecular formula C5H13NO5S B12593938 [Bis(2-hydroxyethyl)amino]methanesulfonic acid CAS No. 648909-35-7](/img/structure/B12593938.png)
[Bis(2-hydroxyethyl)amino]methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(2-hydroxyethyl)amino]methanesulfonic acid is a zwitterionic buffer commonly used in biochemical and molecular biology research. It is known for its ability to maintain a stable pH in solutions, particularly in the range of 6.2 to 7.6. This compound is valuable in various scientific applications due to its buffering capacity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2-hydroxyethyl)amino]methanesulfonic acid typically involves the reaction of methanesulfonyl chloride with diethanolamine. The reaction is carried out in an aqueous medium, and the product is purified through crystallization. The general reaction scheme is as follows:
CH3SO2Cl+HOCH2CH2NHCH2CH2OH→CH3SO2N(CH2CH2OH)2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as filtration, drying, and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[Bis(2-hydroxyethyl)amino]methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate compounds.
Substitution: Esters and ethers.
Scientific Research Applications
[Bis(2-hydroxyethyl)amino]methanesulfonic acid is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in cell culture media to provide a stable pH environment for cell growth.
Medicine: Utilized in diagnostic assays and as a component in pharmaceutical formulations.
Industry: Applied in the production of cosmetics and personal care products due to its mildness and stability.
Mechanism of Action
The buffering action of [Bis(2-hydroxyethyl)amino]methanesulfonic acid is due to its ability to accept and donate protons, thereby maintaining a stable pH in solutions. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to resist changes in pH. This mechanism is crucial in biological systems where pH stability is essential for enzymatic activities and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-[Bis(2-hydroxyethyl)amino]ethanesulfonic acid: Another zwitterionic buffer with similar properties.
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Known for its buffering capacity in a similar pH range.
Uniqueness
[Bis(2-hydroxyethyl)amino]methanesulfonic acid is unique due to its specific pH range and stability, making it suitable for a wide range of applications in scientific research and industry. Its ability to maintain pH stability in various conditions sets it apart from other buffers.
Properties
CAS No. |
648909-35-7 |
|---|---|
Molecular Formula |
C5H13NO5S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
[bis(2-hydroxyethyl)amino]methanesulfonic acid |
InChI |
InChI=1S/C5H13NO5S/c7-3-1-6(2-4-8)5-12(9,10)11/h7-8H,1-5H2,(H,9,10,11) |
InChI Key |
JDRSLPWHTUIYIT-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)
germane](/img/structure/B12593878.png)




![Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane](/img/structure/B12593932.png)

![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
![N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine](/img/structure/B12593959.png)


